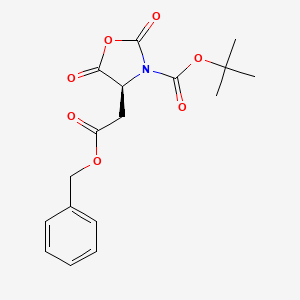
Boc-asp(obzl)-N-carboxyanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-asp(obzl)-N-carboxyanhydride” is a compound with the empirical formula C16H21NO6 . It is also known as Boc-L-aspartic acid 1-benzyl ester . It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of “this compound” involves the esterification of aspartic acid and benzoyl chloride to form Boc-Asp-OMe. This intermediate is then reacted with hexyl sodium to form a hexyl salt intermediate. Finally, benzoylation of this intermediate yields Boc-Asp-OBzl .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 . This indicates that the compound contains a tert-butoxycarbonyl (Boc) group, an aspartic acid residue, and a benzyl ester group . Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used as a substrate in enzyme-catalyzed reactions . Additionally, the aspartyl residue in N alpha-t-butyloxycarbonylaspartic acid alpha-benzyl ester can be carboxylated to a beta-carboxyaspartyl residue by the rat liver microsomal vitamin K-dependent carboxylase .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 323.34 . It is a white crystalline solid . The compound should be stored at a temperature below -20°C .科学的研究の応用
Transesterification and Amide Cis-Trans Isomerization : A study on the amino acid derivative Boc-Asp-OBzl, functionalized by coupling its carboxylate side chain to dipicolylamine, revealed significant insights into transesterification and amide cis-trans isomerization in Zn and Cd complexes. This research highlighted the reactivity of various carbonyl groups in the compound and its isomers, providing a deeper understanding of the compound's chemical behavior (Niklas, Zahl, & Alsfasser, 2007).
Catalysts in Hydrolytic Reactions : In another study, various synthesized peptides, including Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt, were investigated as catalysts in hydrolytic reactions. This research enhances the understanding of the catalytic actions of such peptides in specific chemical reactions (Nishi & Nakajima, 1982).
Suppression of Side Reactions in Peptide Synthesis : Research focused on suppressing side reactions, such as α to β rearrangement, during anhydrous hydrogen fluoride treatment of aspartyl peptides. This study is significant for developing strategies in peptide synthesis to minimize undesired reactions and improve yield (Suzuki, Nitta, & Sasaki, 1976).
Peptide Dimerization and Conjugation : The treatment of tripeptide amides with specific reactants to afford dimeric peptides cross-linked with gem-diamines was explored. This has implications in peptide dimerization and conjugation processes, which are vital in biochemical research and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).
Synthesis of Peptide-Cellulose Conjugates : A synthesis route for peptide-cellulose conjugates was developed, using Boc-protected dipeptides. This is crucial for creating novel materials and biochemical tools, as it combines organic peptides with cellulose, a versatile biopolymer (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Rapid Peptide Synthesis in Liquid Phase : Research demonstrated a new technique for rapid peptide synthesis, particularly focusing on the preparation of protected peptides like angiotensin II. This study offers insights into efficient methods for peptide synthesis, which are critical in pharmaceutical and biochemical research (Nozaki & Muramatsu, 1982).
特性
IUPAC Name |
tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIFFYBNHLKPT-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
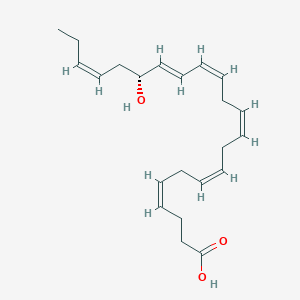

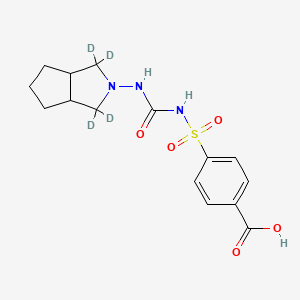
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)
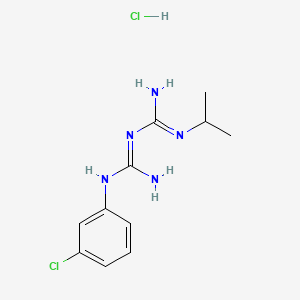
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
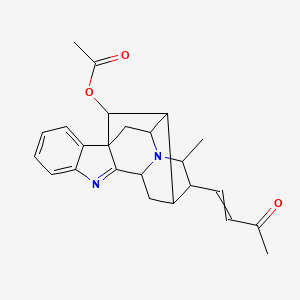

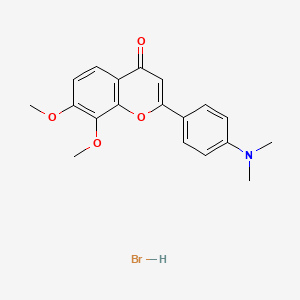
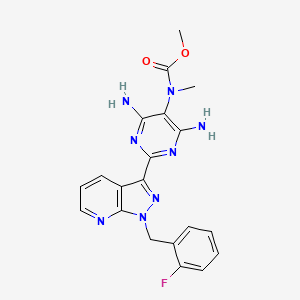
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)
